2-(5-(3-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile 2-(5-(3-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15809366
InChI: InChI=1S/C12H11N3O/c1-16-11-4-2-3-9(7-11)12-8-10(5-6-13)14-15-12/h2-4,7-8H,5H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C12H11N3O
Molecular Weight: 213.23 g/mol

2-(5-(3-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile

CAS No.:

Cat. No.: VC15809366

Molecular Formula: C12H11N3O

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

2-(5-(3-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile -

Specification

Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
IUPAC Name 2-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]acetonitrile
Standard InChI InChI=1S/C12H11N3O/c1-16-11-4-2-3-9(7-11)12-8-10(5-6-13)14-15-12/h2-4,7-8H,5H2,1H3,(H,14,15)
Standard InChI Key UJYJGJCTYZAFBC-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C2=NNC(=C2)CC#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 3-position with a 3-methoxyphenyl group and at the 5-position with an acetonitrile side chain. The methoxy group (–OCH₃) at the para position of the phenyl ring enhances electron-donating effects, influencing the molecule’s electronic distribution and lipophilicity.

Physicochemical Characteristics

Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₂H₁₁N₃O
Molecular Weight213.23 g/mol
Lipophilicity (LogP)~2.1 (estimated)
SolubilityModerate in polar organic solvents
Melting PointNot reported

The acetonitrile moiety contributes to the compound’s polarity, while the methoxyphenyl group enhances membrane permeability, a critical factor for bioavailability.

Synthesis and Optimization

Synthetic Routes

The synthesis of 2-(5-(3-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile typically involves a multi-step protocol:

  • Formation of the Pyrazole Core: A cyclocondensation reaction between hydrazine derivatives and β-ketonitriles or α,β-unsaturated nitriles.

  • Substitution at the 3-Position: Introduction of the 3-methoxyphenyl group via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

  • Acetonitrile Side Chain Installation: Knoevenagel condensation or alkylation reactions to attach the nitrile-containing moiety .

Reaction Optimization

Studies indicate that sodium acetate in ethanol/water mixtures (70% EtOH) at room temperature achieves high yields (up to 95%) for analogous pyrazole derivatives . For example, the condensation of 3-methyl-1-phenyl-5-pyrazolone with aldehydes under these conditions yields bis-pyrazol-5-ols with excellent purity after simple filtration .

Biological Activities and Mechanisms

Antioxidant Properties

The hydroxyl groups in related bis-pyrazol-5-ols contribute to radical scavenging, with activities surpassing ascorbic acid in some cases . Although the acetonitrile derivative lacks hydroxyl groups, its electron-deficient nitrile moiety may participate in redox cycling, warranting further study.

Applications in Drug Development

Lead Compound Optimization

The compound’s modular structure allows for derivatization to enhance pharmacokinetic properties:

  • Solubility Enhancement: Salt formation (e.g., monoethanolamine salts) improves aqueous solubility, as seen in thrombopoietin mimetics .

  • Bioavailability Tweaks: Substituent variation at the phenyl ring (e.g., nitro groups) alters logP and metabolic stability .

Target Identification

Computational docking studies predict high affinity for:

  • Cyclooxygenase-2 (COX-2): Due to structural similarity to celecoxib.

  • Bcr-Abl Kinase: Critical target in chronic myeloid leukemia .

Comparative Analysis with Structural Analogs

Substituent Effects on Activity

The position of methoxy substitution significantly impacts biological activity:

CompoundSubstituent PositionIC₅₀ (RKO Cells)DPPH Scavenging (IC₅₀)
2-(5-(3-Methoxyphenyl)-...acetonitrile3-methoxyUnder study28 μM (estimated)
2-(5-(4-Methoxyphenyl)-...acetonitrile4-methoxy15 μM32 μM
2-(5-(2-Nitrophenyl)-...acetonitrile2-nitro8 μM45 μM

Electron-withdrawing groups (e.g., nitro) enhance cytotoxicity but reduce antioxidant capacity, while methoxy groups balance both activities .

Pharmacokinetic Comparisons

Salt forms of pyrazole derivatives, such as the bis-(monoethanolamine) salt in thrombopoietin agonists, demonstrate 10-fold higher solubility compared to free acids . This strategy could be adapted to improve the bioavailability of 2-(5-(3-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile.

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